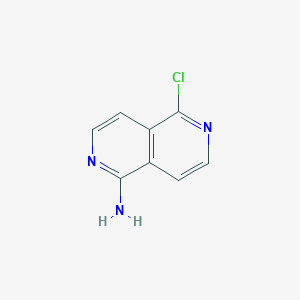

5-Chloro-2,6-naphthyridin-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

5-chloro-2,6-naphthyridin-1-amine |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-1-4-12-8(10)6(5)2-3-11-7/h1-4H,(H2,10,12) |

InChI Key |

GSIVMNXMHKSFRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=C1C(=NC=C2)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2,6 Naphthyridin 1 Amine and Its Structural Analogs

Classical Annulation and Cyclization Strategies for Naphthyridine Formation

The construction of the naphthyridine framework has traditionally relied on classical condensation and cyclization reactions that form one of the pyridine (B92270) rings onto a pre-existing pyridine structure.

Friedländer Condensation and Modern Adaptations for 2,6-Naphthyridines

The Friedländer synthesis is a well-established method for constructing quinoline (B57606) and, by extension, naphthyridine rings. wikipedia.org It involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. organic-chemistry.org In the context of 2,6-naphthyridines, this typically involves the condensation of a 3-aminopyridine-4-carbaldehyde or a related ketone with a suitable carbonyl compound. researchgate.net

The classical Friedländer reaction often requires harsh conditions, such as high temperatures and strong acids or bases. ekb.eg Modern adaptations have focused on developing milder and more efficient protocols. For instance, the use of catalysts like propylphosphonic anhydride (B1165640) (T3P®) has been shown to promote the synthesis of polysubstituted naphthyridines under mild conditions with excellent yields and short reaction times. rsc.orgresearchgate.net Additionally, ionic liquids have emerged as green and effective catalysts for Friedländer reactions, in some cases allowing the synthesis to be performed in water. nih.gov These modern approaches offer significant advantages in terms of operational simplicity and environmental impact. asianpubs.orgresearchgate.net

Skraup-Type Reactions and Related Pyridine Ring Annulations

The Skraup reaction is another classical method for synthesizing quinolines, which can be adapted for naphthyridine synthesis. wikipedia.org This reaction typically involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. thieme-connect.de The in-situ generated acrolein from the dehydration of glycerol undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to form the naphthyridine ring. thieme-connect.de

While effective, the Skraup reaction is known for its often vigorous and sometimes violent nature. wikipedia.org Modified Skraup-type reactions have been developed to improve safety and yields. These modifications may involve using alternative reagents or milder reaction conditions. For example, a modified Skraup method utilizing Michael addition of an aminoisoquinoline with methyl vinyl ketone in the presence of arsenic pentoxide and sulfuric acid has been used to prepare benzo[c] researchgate.netwikipedia.orgnaphthyridines. mdpi.com Related pyridine ring annulation strategies, which involve the formation of a new pyridine ring onto an existing one, also contribute to the synthesis of various naphthyridine isomers. rsc.org

Hetero-Diels-Alder Reactions in Naphthyridine Synthesis

The hetero-Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered heterocyclic ring. numberanalytics.comwikipedia.org In the synthesis of naphthyridines, this reaction can involve the cycloaddition of a diene with a dienophile where at least one component contains a nitrogen atom. rsc.org For example, an aza-Diels-Alder reaction (Povarov reaction) can be employed, where an imine (acting as the dienophile) reacts with a diene to form a tetrahydronaphthyridine derivative, which can then be oxidized to the aromatic naphthyridine. mdpi.com

The use of Lewis acids can activate the dienophile and control the regioselectivity and stereoselectivity of the cycloaddition. mdpi.com This method provides a convergent and efficient route to complex naphthyridine structures. mdpi.comnih.gov

Other Cycloaddition-Based Synthetic Routes

Beyond the hetero-Diels-Alder reaction, other cycloaddition strategies have been explored for the synthesis of the 2,6-naphthyridine (B1209661) core. One notable example is the [2+2+2] cycloaddition of a cyano-yne-allene precursor, which can lead to the formation of the 2,6-naphthyridine skeleton. researchgate.net Intramolecular 1,3-dipolar cycloaddition reactions have also been utilized to construct fused naphthyridine systems. mdpi.com These methods, while perhaps less common than the classical approaches, offer unique pathways to novel naphthyridine analogs.

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca These reactions are particularly valuable for the functionalization of pre-formed naphthyridine rings, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Coupling Procedures (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions have been extensively used to modify halogenated naphthyridines, including chloro-substituted derivatives like 5-Chloro-2,6-naphthyridin-1-amine. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comtcichemicals.com It is widely used due to the stability and low toxicity of the boron reagents. uwindsor.ca For chloro-naphthyridines, the reaction allows for the introduction of aryl, heteroaryl, and alkyl groups at the position of the chlorine atom. nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive chloro-substrates. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. msu.edu It has been successfully applied to the synthesis of functionalized bipyridines and terpyridines, demonstrating its utility in constructing complex heterocyclic systems. acs.org Although the toxicity of organotin reagents is a drawback, the Stille reaction remains a powerful tool. harvard.edu

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which can allow for couplings that are challenging with other methods. nih.govyoutube.com The reaction is effective for coupling with aryl and vinyl chlorides. organic-chemistry.org

These palladium-catalyzed cross-coupling reactions provide a versatile platform for the late-stage functionalization of the this compound core, enabling the synthesis of a diverse library of structural analogs for further investigation.

Cobalt-Catalyzed Functionalization of Halogenated Naphthyridines

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective method for the functionalization of electron-deficient N-heterocycles, including halogenated naphthyridines. acs.org These reactions often exhibit a broad scope and high efficiency where other catalysts may fail. Research has demonstrated that simple cobalt salts, such as cobalt(II) chloride (CoCl₂), can effectively catalyze the cross-coupling of various chloronaphthyridines with both alkyl and aryl Grignard reagents (organomagnesium halides). acs.orgnih.gov

For instance, the alkylation of chloronaphthyridines has been successfully achieved using as little as 5 mol % of CoCl₂ in THF. acs.org This method allows for the direct introduction of alkyl groups onto the naphthyridine core, a transformation that is fundamental for creating structural diversity. The reactions proceed smoothly, providing access to a range of polyfunctionalized naphthyridines. nih.gov

Table 1: Cobalt-Catalyzed Alkylation of Chloronaphthyridines with Alkylmagnesium Reagents researchgate.net

| Naphthyridine Substrate | Alkylmagnesium Reagent | Catalyst | Yield |

| 2-Chloro-1,8-naphthyridine | Ethylmagnesium bromide | CoCl₂ (5%) | High |

| 2-Chloro-1,7-naphthyridine | Methylmagnesium chloride | CoCl₂ (5%) | High |

| 4-Chloro-1,5-naphthyridine | Isopropylmagnesium chloride | CoCl₂ (5%) | Moderate |

This table presents illustrative data based on findings for various chloronaphthyridine isomers.

This cobalt-catalyzed approach is not limited to alkyl groups; arylmagnesium halides also participate effectively in these cross-coupling reactions. nih.gov The adaptability of cobalt catalysis highlights its potential for modifying substrates like this compound, enabling the introduction of diverse carbon-based substituents at the chlorinated position.

Iron-Catalyzed Cross-Coupling Methods

Following the pioneering work of Kochi in the 1970s, iron-catalyzed cross-coupling has garnered significant attention as an economical, non-toxic, and versatile alternative to methods relying on precious metals like palladium. nih.gov Simple iron salts, particularly ferric salts such as iron(III) chloride (FeCl₃), are capable of catalyzing the cross-coupling of Grignard reagents with organic halides. nih.govnih.gov The addition of co-solvents or additives like N-methylpyrrolidone (NMP) or tetramethylethylenediamine (TMEDA) has been shown to expand the substrate scope and improve reactivity. nih.gov

While the application of iron catalysis to complex N-heterocycles has been explored, the underlying mechanisms are often complex, involving various in-situ-formed iron species. nih.gov For halogenated naphthyridines, iron-catalyzed cross-coupling represents a promising strategy. The mechanism is thought to involve the formation of organoiron intermediates through transmetalation from the organometallic reagent (e.g., Grignard reagent) to the iron center. nih.gov These intermediates then react with the halide substrate to form the new carbon-carbon bond. Although less documented specifically for the 2,6-naphthyridine scaffold compared to cobalt catalysis, the principles of iron-catalyzed Kumada and Suzuki-Miyaura-type couplings suggest a high potential for its application in the functionalization of this compound. nih.govprinceton.edu

Directed C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, thereby increasing step-economy. rsc.org This approach relies on the selective activation of a typically unreactive C-H bond, often guided by a directing group present on the substrate. researchgate.net For a molecule like this compound, the amino group (-NH₂) at the C1 position, or a derivative thereof, could potentially serve as an endogenous directing group.

Transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, are commonly employed. nih.govyoutube.com The directing group coordinates to the metal center, bringing it into close proximity with a specific C-H bond and facilitating its cleavage. This allows for highly regioselective installation of new functional groups, such as aryl, alkyl, or silyl (B83357) groups. rsc.org For the 2,6-naphthyridine core, a directed C-H functionalization strategy could enable the modification of positions adjacent to the directing group, offering a complementary approach to cross-coupling reactions that target the halogenated site. While specific applications to this compound are not extensively documented, the general principles are widely applicable to nitrogen-containing heterocycles. rsc.orgnih.gov

Regioselective Direct Ring Metalation and Organometallic Reagent Chemistry

The use of highly reactive organometallic reagents is a cornerstone of heterocyclic chemistry, enabling both the introduction of nucleophiles and the generation of new organometallic intermediates for further reactions.

Applications of Organolithium and Organomagnesium Reagents

Organolithium and organomagnesium (Grignard) reagents are powerful nucleophiles and strong bases that are widely used in synthesis. libretexts.orgpg.edu.pl Their primary application in the context of halogenated naphthyridines is as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions, as detailed in the sections above. nih.govlibretexts.org In these reactions, the organometallic species R-MgX or R-Li transfers its organic group to the transition metal catalyst, which then facilitates coupling with the chlorinated position of the naphthyridine ring. libretexts.orgyoutube.com

Beyond their role in catalysis, these reagents can, in principle, react directly with the naphthyridine ring. Due to the electron-deficient nature of the pyridine-like rings, direct nucleophilic addition to a C=N bond is possible. However, such reactions can be complex and may lead to a mixture of products. Furthermore, the strong basicity of these reagents (pKa of alkanes ~50) means they can deprotonate any acidic protons present in the molecule or the reaction medium, a reactivity that must be carefully managed. libretexts.orgmasterorganicchemistry.com For this compound, the amino group protons are acidic and would be readily removed by organolithium or Grignard reagents.

Utilization of Organozinc Halides in Naphthyridine Derivatization

Organozinc halides are another important class of organometallic reagents, often used in Negishi cross-coupling reactions. They are generally more tolerant of functional groups compared to their more reactive organolithium and organomagnesium counterparts. In the context of naphthyridine chemistry, organozinc halides have proven to be highly effective in cobalt-catalyzed cross-couplings. nih.gov

The addition of certain salts, such as lithium chloride (LiCl) and sodium formate, has been shown to significantly promote the smooth cross-coupling of arylzinc halides with halogenated naphthyridines. acs.orgnih.gov This methodology provides a mild and efficient route to polyfunctional arylated naphthyridines. nih.gov The use of CoCl₂·2LiCl as the catalytic system enables the coupling of a variety of functionalized arylzinc reagents with chloro- and iodo-naphthyridines, demonstrating the versatility of this approach for derivatizing the naphthyridine scaffold. acs.org

Table 2: Cobalt-Catalyzed Arylation of Halogenated Naphthyridines with Arylzinc Halides acs.org

| Naphthyridine Substrate | Arylzinc Reagent | Catalyst System | Yield |

| 2-Chloro-1,7-naphthyridine | Phenylzinc chloride | CoCl₂·2LiCl (5%), Na-formate (50%) | High |

| 2-Iodo-1,8-naphthyridine | (4-Fluorophenyl)zinc chloride | CoCl₂·2LiCl (5%), Na-formate (50%) | High |

| 4-Chloro-1,5-naphthyridine | (3-Methoxyphenyl)zinc chloride | CoCl₂·2LiCl (5%), Na-formate (50%) | Moderate |

This table presents illustrative data based on findings for various halogenated naphthyridine isomers.

Advanced Derivatization and Functional Group Interconversion Strategies

Once the core scaffold of this compound is assembled, the existing functional groups—the chlorine atom and the primary amine—serve as handles for further modification through functional group interconversion (FGI). Derivatization is a key step to modulate the physicochemical properties of a molecule. libretexts.org

The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SₙAr). Given the electron-deficient nature of the naphthyridine ring system, this position can be targeted by a wide range of nucleophiles. Examples of such transformations include:

Amination: Reaction with primary or secondary amines to introduce new amino substituents.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form ethers.

Thiolation: Reaction with thiols to generate thioethers.

The primary amine at the C1 position is also a versatile functional group. It can undergo a variety of classical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -OH, -CN, or other halogens.

These derivatization strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships and the fine-tuning of molecular properties.

Stereoselective Transformations and Asymmetric Synthesis Approaches

The introduction of chirality into naphthyridine scaffolds is a significant challenge, as many biological targets exhibit stereospecific interactions. Asymmetric synthesis aims to produce specific enantiomers or diastereomers, which can have vastly different pharmacological effects. slideshare.netnih.gov

While direct asymmetric synthesis of this compound is not extensively documented, methods developed for its structural analogs, particularly tetrahydro-1,6-naphthyridines, provide a blueprint for potential stereoselective transformations. A key strategy involves the enantioselective reduction of a dihydronaphthyridine precursor. acs.org For instance, the asymmetric transfer hydrogenation of a dihydronaphthyridine intermediate using a chiral catalyst can establish a stereogenic center with high enantioselectivity. acs.orgchinesechemsoc.org This approach represents a powerful tool for accessing enantiomerically pure, saturated analogs of the naphthyridine core. acs.org

Key transformations in these asymmetric syntheses often include:

Heck Reaction: To construct vinyl-substituted pyridine precursors. acs.org

One-Pot Cyclization/Amination: To form the dihydronaphthyridine ring system from an acyl-vinylpyridine intermediate. acs.org

Enantioselective Transfer Hydrogenation: The crucial step where a chiral catalyst, such as a Ruthenium-tethered TsDPEN complex, facilitates the stereospecific addition of hydrogen to create the chiral center. acs.orgchinesechemsoc.org

These methods provide access to previously hard-to-reach chiral naphthols and naphthylamines, which serve as valuable building blocks. nih.gov The use of chiral phosphoric acids has also been shown to enable the asymmetric addition of nucleophiles to related naphthoquinone methide intermediates, offering another pathway to remote benzylic stereocenters. nih.gov

Table 1: Catalytic Systems in Asymmetric Synthesis of Naphthyridine Analogs

| Catalyst System | Transformation | Product Type | Enantioselectivity (ee) | Source |

|---|---|---|---|---|

| Ruthenium-tethered-TsDPEN | Asymmetric Transfer Hydrogenation | Chiral tetrahydronaphthyridine | Up to 99% | acs.orgchinesechemsoc.org |

| Chiral Phosphoric Acids | Asymmetric Nucleophilic Addition | Remotely Chiral Naphthols/Naphthylamines | High | nih.gov |

| Chiral Nickel-aminophenol sulfonamide complex | Asymmetric Henry Reaction | 2-acylpyridine N-oxide derivatives | Not specified | nih.gov |

Modification of Peripheral Side Chains and Substituent Introductions

The ability to modify the peripheral substituents on the naphthyridine core is essential for fine-tuning the pharmacological properties of a lead compound. A highly effective and versatile method for the diversification of the related 1,6-naphthyridine (B1220473) scaffold involves the use of heteroaryl ditriflate intermediates. acs.org

This strategy begins with the synthesis of a 1,6-naphthyridine-5,7-dione, which is then converted into a bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflate. acs.org This intermediate is primed for sequential, regioselective substitution reactions. The triflate group at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr), while the C7-triflate can be functionalized through transition-metal-catalyzed cross-coupling reactions. acs.org

This one-pot difunctionalization allows for the rapid introduction of a wide array of substituents, including:

Amines: Introduced via SNAr at the C5 position or through palladium-catalyzed coupling at the C7 position. acs.org

Alkyl/Aryl Groups: Installed via Suzuki or Kumada cross-coupling reactions. acs.org

Cyano Groups: Added through palladium-catalyzed cyanation. acs.org

Furthermore, the C7-triflate can be selectively reduced, providing another avenue for diversification. acs.org This methodology highlights how different substituents can be strategically installed on the naphthyridine core to generate libraries of diverse, drug-like molecules. acs.orgresearchgate.net

Table 2: Regioselective Functionalization of a 1,6-Naphthyridine-5,7-ditriflate Intermediate

| Reagent 1 (for C5) | Reagent 2 (for C7) | C5-Substituent | C7-Substituent | Reaction Type | Source |

|---|---|---|---|---|---|

| Amine (e.g., anilin) | Second Amine | Amino | Amino | SNAr / Pd-coupling | acs.org |

| Amine | Methylmagnesium bromide | Amino | Methyl | SNAr / Kumada Coupling | acs.org |

| Amine | Arylboronic acid | Amino | Aryl | SNAr / Suzuki Coupling | acs.org |

| Amine | Triethylsilane | Amino | Hydrogen | SNAr / Reduction | acs.org |

| Amine | Zinc Cyanide | Amino | Cyano | SNAr / Pd-Cyanation | acs.org |

Retrosynthetic Analysis for the Elucidation of Efficient Synthesis Pathways

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into a series of simpler precursor structures, known as synthons, until readily available starting materials are reached. amazonaws.comnih.gov This process is guided by identifying strategic bond disconnections that correspond to reliable forward chemical reactions. amazonaws.com

For this compound, a logical retrosynthetic strategy would involve disconnections of the carbon-halogen and carbon-nitrogen bonds, which are often formed late in a synthetic sequence.

A plausible retrosynthetic pathway could be envisioned as follows:

Target Molecule: this compound.

Disconnection 1 (C-NH₂ and C-Cl): The amino and chloro groups can be installed via nucleophilic substitution on a suitable precursor. This leads back to a di-activated naphthyridine intermediate, such as a dihydroxy- or ditriflate-naphthyridine. The use of a ditriflate is particularly advantageous due to its high reactivity and potential for regioselective substitution. acs.org

Intermediate A: A 1,5-dihydroxy-2,6-naphthyridine or its corresponding ditriflate.

Disconnection 2 (Naphthyridine Ring Formation): The naphthyridine core itself can be formed through a cyclization reaction. A common method involves the condensation of a substituted pyridine with a three-carbon unit. researchgate.netderpharmachemica.com This leads back to a functionalized pyridine precursor.

Intermediate B: A substituted 4-aminopyridine-3-carbonitrile or a related pyridine derivative. derpharmachemica.com For example, a tandem nitrile hydration/cyclization of a 2-cyanoalkyl nicotinic ester can yield a naphthyridine dione, the direct precursor to the ditriflate. acs.org

Starting Materials: The synthesis can thus be traced back to simple, commercially available pyridine and acyclic building blocks. researchgate.neteurekaselect.com

This analytical approach allows chemists to identify multiple potential synthetic routes, evaluate their efficiency, and select the most viable pathway for laboratory execution. nih.govnih.gov

Chemical Reactivity and Mechanistic Aspects of 5 Chloro 2,6 Naphthyridin 1 Amine

Electrophilic Aromatic Substitution Patterns and Mechanisms

The 2,6-naphthyridine (B1209661) nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring system towards electrophilic aromatic substitution (EAS). However, the presence of a strongly activating amino group at the C-1 position is expected to significantly influence the regioselectivity of such reactions.

The amino group is a powerful ortho-, para-director. In the case of 5-Chloro-2,6-naphthyridin-1-amine, the positions ortho and para to the amino group are C-8 and C-3, and C-5 respectively. The C-5 position is already substituted with a chlorine atom. Therefore, electrophilic attack would be predicted to occur at the C-3 and C-8 positions.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C-3 | ortho to -NH₂ (activating) | Favorable |

| C-4 | meta to -NH₂ (less activated) | Less Favorable |

| C-7 | meta to -NH₂ (less activated) | Less Favorable |

| C-8 | para to -NH₂ (activating) | Favorable |

It is important to note that harsh reaction conditions often required for EAS on deactivated rings can lead to side reactions, such as oxidation or polymerization, particularly with a reactive amino group present. byjus.com To achieve selective substitution, protection of the amino group, for instance by acetylation, may be necessary to moderate its activating effect and prevent unwanted side reactions. byjus.com

Nucleophilic Aromatic Substitution Reactions on the Naphthyridine Core

The electron-deficient nature of the 2,6-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is further enhanced by the presence of a good leaving group, the chlorine atom, at the C-5 position. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the chloride ion then yields the substituted product.

The rate of SNAr reactions is influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate. Common nucleophiles that could displace the chlorine atom include amines, alkoxides, and thiolates. For instance, reaction with various amines would lead to the corresponding 5-amino-2,6-naphthyridin-1-amine derivatives.

Plausible Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 5-Amino-2,6-naphthyridin-1-amine derivative |

| Alkoxide | RO⁻ | 5-Alkoxy-2,6-naphthyridin-1-amine derivative |

| Thiolate | RS⁻ | 5-Thioether-2,6-naphthyridin-1-amine derivative |

The amino group at C-1, being an electron-donating group, would have a deactivating effect on nucleophilic substitution at the C-5 position. However, the strong activation towards SNAr provided by the two ring nitrogens is generally sufficient to overcome this.

Oxidation and Reduction Chemistry of the 2,6-Naphthyridine System

Oxidation: The nitrogen atoms of the naphthyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids. This transformation can alter the electronic properties of the ring and its reactivity in subsequent reactions. The amino group is also susceptible to oxidation, which can be a competing reaction.

Reduction: The 2,6-naphthyridine ring can be reduced, typically by catalytic hydrogenation. The conditions of the reduction (catalyst, pressure, temperature, and solvent) will determine the extent of reduction, which can range from partial reduction of one ring to complete saturation of the bicyclic system. The chloro group can also be removed (hydrogenolysis) under certain catalytic hydrogenation conditions.

Acid-Base Equilibria and Protonation/Deprotonation Behavior

Protonation is expected to occur preferentially at the ring nitrogen atoms. The relative basicity of the two ring nitrogens would depend on the electronic effects of the substituents. The exact pKa values for this compound are not documented, but by analogy with similar heterocyclic compounds, it is expected to be a weak base.

The amino group can also be deprotonated under strongly basic conditions, although this would require a very strong base. The resulting amide anion would be a potent nucleophile.

Predicted Protonation Sites:

| Site | Basicity | Notes |

| N-2 | Basic | Lone pair available for protonation. |

| N-6 | Basic | Lone pair available for protonation. |

| 1-NH₂ | Basic | Less basic than the ring nitrogens. |

Detailed Reaction Mechanisms of Common Functionalization Pathways

Detailed mechanistic studies for the functionalization of this compound are not available in the public domain. However, based on the general principles of heterocyclic chemistry, the mechanisms for two key functionalization pathways can be proposed.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C-5:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom at position C-5, which bears the chlorine atom. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the 5-substituted-2,6-naphthyridin-1-amine.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling):

The chloro-substituted position (C-5) can also be a site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions provide a versatile method for the formation of carbon-carbon and carbon-nitrogen bonds.

The general catalytic cycle for a Suzuki coupling would involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center in the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, regenerating the palladium(0) catalyst and forming the new C-C bond at the C-5 position.

These proposed mechanisms are based on well-established reaction pathways for similar heterocyclic systems and provide a framework for understanding the potential reactivity of this compound.

Computational and Theoretical Investigations of 5 Chloro 2,6 Naphthyridin 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating molecular properties. DFT methods are used to determine the equilibrium geometry and electronic features of molecules, offering insights that complement experimental findings. researchgate.netnih.gov For the naphthyridine family, DFT has been successfully employed to study aspects ranging from tautomerization and electronic properties to spectroscopic behavior. researchgate.netnih.gov

The electronic structure and charge distribution of 5-Chloro-2,6-naphthyridin-1-amine dictate its chemical behavior, including its reactivity, polarity, and intermolecular interactions. DFT calculations can map the electron density and predict the partial charges on each atom within the molecule.

In the this compound structure, the nitrogen atoms in the bicyclic ring are inherently electronegative, drawing electron density from the adjacent carbon atoms. The chlorine atom at the C5 position acts as an electron-withdrawing group through induction, while the amino group (-NH2) at the C1 position acts as an electron-donating group through resonance. This push-pull electronic effect creates a complex charge distribution across the aromatic system.

A Mulliken population analysis, a common output of DFT calculations, would provide quantitative values for these atomic charges. While specific data for the target molecule is unavailable, a representative analysis for a related chloro-amino substituted aza-aromatic system would likely show a significant negative charge on the ring nitrogen atoms and the chlorine atom, and a delocalized positive charge on the carbon skeleton, particularly at positions ortho and para to the electron-withdrawing groups.

Table 1: Illustrative Mulliken Atomic Charges for a Substituted Naphthyridine Ring This table presents hypothetical, representative charge values based on known electronic effects to illustrate the concept.

| Atom/Position | Predicted Partial Charge (a.u.) | Electronic Influence |

| N (Ring Position 2) | -0.45 | Electronegative Atom |

| N (Ring Position 6) | -0.48 | Electronegative Atom |

| C1 (with -NH2) | +0.20 | Affected by Amino Group |

| C5 (with -Cl) | +0.15 | Affected by Chloro Group |

| Cl | -0.25 | Electron Withdrawing |

| N (of NH2) | -0.30 | Electron Donating |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. mdpi.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the amino group would raise the energy of the HOMO, while the chloro group and the ring nitrogens would lower the energy of the LUMO. DFT calculations for related naphthyridine derivatives have shown that the distribution of these orbitals is key to predicting reaction sites. nih.govresearchgate.net For instance, electrophilic attacks are predicted to occur at sites with high HOMO density, whereas nucleophilic attacks target sites with high LUMO density. nih.gov Studies on diazanaphthalenes show that the introduction of nitrogen atoms generally increases the stability of the molecule. nih.gov

Table 2: Representative Frontier Orbital Energies for Aza-Aromatic Systems Data is conceptual and derived from general trends observed in related heterocyclic systems.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Naphthalene | -6.15 | -1.50 | 4.65 |

| Quinoline (B57606) | -6.30 | -1.65 | 4.65 |

| 1,6-Naphthyridine (B1220473) | -6.50 | -1.85 | 4.65 |

| Substituted Naphthyridine | -6.20 | -2.10 | 4.10 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in various environments. For a relatively rigid structure like this compound, MD simulations would be most relevant for analyzing its interactions with other molecules, such as a biological receptor or solvent molecules.

MD simulations can reveal the stability of different conformations and the dynamics of hydrogen bonding. nih.gov For example, simulations could model the rotation of the amino group and its hydrogen-bonding potential. In the context of drug design, MD simulations are crucial for understanding how a ligand like a substituted naphthyridine binds to a receptor, assessing the stability of the ligand-protein complex over time. nih.gov Static quantum chemical calculations combined with MD simulations have been used to study proton transfer processes in other naphthyridine derivatives, such as 1,5-naphthyridine-2,6-diol. nih.gov

In Silico Prediction of Spectroscopic Parameters and Optical Phenomena

Computational methods can predict various spectroscopic properties, providing valuable data for structural elucidation. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational spectra (Infrared and Raman). researchgate.netresearchgate.net

For this compound, DFT calculations could predict the vibrational frequencies corresponding to specific bond stretches and bends, such as the C-Cl stretch, N-H stretches of the amino group, and the characteristic ring vibrations of the naphthyridine core. Such theoretical spectra are often compared with experimental data to confirm structural assignments. A study on a pentachlorinated naphthyridine derivative demonstrated the successful use of DFT to predict and assign vibrational wavenumbers from IR and Raman spectra. nih.gov

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Naphthyridine Analog Based on data for 4,5,6,8,9-pentachloropyrimido-[1,2-a] researchgate.netnih.govnaphthyridin-10-one. nih.gov

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch | 1715 | 1711 |

| C=N Stretch | 1630 | 1628 |

| C-Cl Stretch | 830 | 835 |

| Ring Deformation | 655 | 650 |

Computational Approaches to Understanding Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches use molecular descriptors derived from theoretical calculations to build predictive models. The naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.com

For this compound, a computational SAR study would involve calculating various electronic and steric descriptors. These could include:

Electronic Properties: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric Properties: Molecular volume, surface area.

Lipophilicity: Calculated LogP.

These descriptors for a series of related analogues could then be correlated with their measured biological activity (e.g., enzyme inhibition) to build a Quantitative Structure-Activity Relationship (QSAR) model. Such models help rationalize why certain substituents enhance activity and guide the design of new, more potent compounds. For instance, reviews on 1,6-naphthyridin-2(1H)-ones show that the substitution pattern at various positions is directly responsible for their biological activities. nih.gov

Reaction Mechanism Modeling using Computational Tools

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and evaluate the feasibility of different reaction pathways.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 5 Chloro 2,6 Naphthyridin 1 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 5-Chloro-2,6-naphthyridin-1-amine, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular framework and the precise location of substituents.

In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic rings will exhibit signals in the aromatic region (δ 110-160 ppm). nih.gov The carbon atom attached to the chlorine (C-5) would be expected to show a chemical shift influenced by the electronegativity of the halogen. Similarly, the carbon atom bearing the amino group (C-1) would also have a characteristic chemical shift. Quaternary carbons, such as those at the ring junctions, would typically show weaker signals. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on the analysis of related structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.0 - 7.5 | - |

| H4 | 8.0 - 8.5 | - |

| H7 | 7.5 - 8.0 | - |

| H8 | 8.5 - 9.0 | - |

| NH₂ | 5.0 - 7.0 (broad) | - |

| C1 | - | 150 - 160 |

| C3 | - | 110 - 120 |

| C4 | - | 135 - 145 |

| C4a | - | 140 - 150 |

| C5 | - | 145 - 155 |

| C7 | - | 120 - 130 |

| C8 | - | 140 - 150 |

| C8a | - | 115 - 125 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula (C₈H₆ClN₃). The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation of aromatic amines often involves characteristic losses. libretexts.orglibretexts.org For this compound, key fragmentation pathways could include:

Loss of HCN: A common fragmentation for pyridine-containing rings.

Loss of chlorine radical (Cl•): Leading to a fragment ion at [M-35]⁺.

Loss of amino group (•NH₂): Resulting in a fragment at [M-16]⁺.

Ring cleavage: Complex fragmentation of the naphthyridine skeleton.

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on general fragmentation patterns of related compounds.

| Fragment | m/z (for ³⁵Cl) | Possible Neutral Loss |

| [M]⁺ | 179 | - |

| [M+2]⁺ | 181 | - |

| [M-HCN]⁺ | 152 | HCN |

| [M-Cl]⁺ | 144 | Cl• |

| [M-NH₂]⁺ | 163 | •NH₂ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a valuable tool for identifying the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the amine group, the aromatic rings, and the carbon-chlorine bond.

In the IR spectrum, the N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. wpmucdn.comyoutube.com The N-H bending vibration (scissoring) would likely be observed around 1600-1650 cm⁻¹. youtube.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the naphthyridine ring system will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. youtube.com

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which can be particularly useful for studying the heterocyclic core.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bending (Scissor) | 1600 - 1650 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C, C=N) | Ring Stretch | 1400 - 1600 |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography. While a crystal structure for this compound itself has not been reported in the searched literature, studies on related naphthyridine derivatives demonstrate the power of this technique. For example, the crystal structure of a benzo[b] rsc.orghw.ac.uknaphthyridine derivative has been determined, revealing detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

For this compound, obtaining suitable single crystals would allow for the precise determination of:

The planarity of the naphthyridine ring system.

The exact bond lengths and angles of all atoms, including the C-Cl and C-N bonds.

The conformation of the amino group relative to the aromatic ring.

The nature of intermolecular interactions, such as hydrogen bonding involving the amine group and nitrogen atoms of the rings, as well as potential π-π stacking interactions between the aromatic systems.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic transitions within a molecule and its subsequent de-excitation pathways. Naphthyridine derivatives are known to exhibit interesting photophysical properties. researchgate.netnih.gov

The UV-Visible absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the amino group, an electron-donating group, is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 2,6-naphthyridine (B1209661) core due to intramolecular charge transfer (ICT) character. nih.gov

Upon excitation, the molecule may exhibit fluorescence. The emission wavelength and intensity are sensitive to the molecular structure and the surrounding environment.

Solvatochromic Behavior and Environmental Sensitivity

The position, and to a lesser extent, the intensity of absorption and emission bands of a molecule can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.govmdpi.com For molecules with a significant change in dipole moment upon electronic excitation, such as those with ICT character, a pronounced solvatochromic shift is often observed.

For this compound, it is anticipated that the absorption and particularly the fluorescence emission maxima will shift to longer wavelengths (red-shift) as the solvent polarity increases. This is because more polar solvents will better stabilize the more polar excited state compared to the ground state. Studying the solvatochromic behavior by measuring the spectra in a range of solvents with varying polarities can provide information about the change in dipole moment upon excitation.

Quantum Yield and Excited-State Lifetime Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of aminonaphthyridine derivatives can vary significantly depending on the substitution pattern and the solvent environment. rsc.org Factors such as the presence of the heavy chlorine atom could potentially decrease the quantum yield through enhanced intersystem crossing to the triplet state.

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is another crucial parameter for characterizing the photophysical properties of a molecule. For fluorescent molecules, lifetimes are typically in the nanosecond range. nih.govmdpi.com Time-resolved fluorescence spectroscopy is the technique used to measure these lifetimes. Both quantum yield and lifetime are sensitive to non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence.

Applications of 5 Chloro 2,6 Naphthyridin 1 Amine As a Synthetic Building Block and Precursor in Academic Research

Design and Synthesis of Advanced Ligands for Coordination Chemistry

The inherent electronic and structural features of the 2,6-naphthyridine (B1209661) scaffold make it an excellent candidate for the design of ligands in coordination chemistry. The two nitrogen atoms within the bicyclic system act as effective coordination sites for metal ions. The presence of the 1-amino and 5-chloro substituents on the 5-Chloro-2,6-naphthyridin-1-amine backbone allows for fine-tuning of the electronic properties and provides synthetic handles for creating more complex, multidentate ligand systems.

The nitrogen atoms of the naphthyridine core in derivatives of this compound are capable of chelating with various transition metal ions. Ruthenium(II) complexes, in particular, are of significant interest due to their rich photophysical and electrochemical properties. nih.govacs.org While direct studies on this compound may be specific, the behavior of related naphthyridine and polypyridyl ligands provides a strong precedent for its potential. For instance, paddlewheel-type diruthenium(II) complexes have been synthesized using 1,8-naphthyridine-2-carboxylate as a ligand. mdpi.com In these complexes, the naphthyridine moieties coordinate to the Ru₂ core, resulting in intense metal-to-ligand charge transfer (MLCT) transitions in the visible light region. mdpi.com

The chelation of such ligands to a Ru(II) center significantly alters the electronic structure, leading to useful properties like luminescence, which can be harnessed in sensing and photocatalysis. nih.govmdpi.com The amino group on the this compound scaffold would further modulate the electron density of the ligand, influencing the energy of the MLCT bands and the redox potential of the resulting metal complex.

Table 1: Properties of Representative Ruthenium(II) Polypyridyl Complexes

| Complex Type | Ligand Example | Key Properties | Reference |

|---|---|---|---|

| Diruthenium(II) Paddlewheel | 1,8-Naphthyridine-2-carboxylate | Intense MLCT transitions; distinct electrochemical and absorption spectra. | mdpi.com |

| Heteroleptic Ru(II) Terpyridine | 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine | Improved photophysical properties compared to [Ru(tpy)₂]²⁺; enhanced MLCT-MC energy gap. | nih.gov |

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-ordered structures from smaller molecular components. acs.orgnso-journal.org The this compound molecule is well-suited for this purpose. The nitrogen atoms of the naphthyridine rings are hydrogen bond acceptors, while the proton of the amino group is a hydrogen bond donor.

This dual functionality allows the molecule to participate in self-assembly or to co-assemble with other molecules to form complex architectures. Research on related naphthyridine systems has demonstrated their use in forming helical foldamers and co-crystals. acs.orgresearchgate.net For example, 2,7-diamido-1,8-naphthyridine is a well-known building block in supramolecular polymerization, where it forms strong, directional hydrogen bonds. acs.org These ordered assemblies are foundational for creating advanced materials with tailored properties, including molecular sensors and frameworks for catalysis. nso-journal.orgacs.org

Development of Functional Materials and Probes

The unique electronic characteristics of the this compound scaffold make it a prime candidate for incorporation into functional organic materials, including polymers, electronic components, and fluorescent sensors.

The rigid, planar structure of the naphthyridine core is ideal for creating π-conjugated polymers. Such polymers are investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs). rsc.orgresearchgate.net Research on poly(1,5-naphthyridine-2,6-diyl) has shown that it forms a highly electron-withdrawing π-conjugation system with distinct optical and electrochemical redox properties. acs.org The incorporation of the 2,6-naphthyridine unit into conjugated polymers has also been a subject of study. researchgate.net

Furthermore, naphthyridine-based small molecules have been developed as n-type organic semiconductors. rsc.org The electron-deficient nature of the naphthyridine ring system facilitates electron transport, a crucial property for n-type materials in organic electronics. researchgate.net The this compound unit could be integrated into such systems, with the chloro and amino groups providing sites for polymerization or modification to tune the material's electronic energy levels and solid-state packing.

The 1-amino-2,6-naphthyridine core constitutes an intramolecular donor-acceptor system, where the amino group serves as the electron donor and the electron-deficient naphthyridine ring acts as the acceptor. This "push-pull" architecture is a classic design principle for fluorescent dyes. Excitation with light induces an intramolecular charge transfer (ICT), which is often associated with strong fluorescence emission and sensitivity to the local environment (solvatochromism). rsc.orgnih.gov

Naphthyridine derivatives have been successfully developed as near-infrared fluorescent probes for applications such as mitochondrial nucleic acid imaging. rsc.org These probes can exhibit large Stokes shifts and significant enhancement of fluorescence intensity upon binding to a target. rsc.org The photophysical properties of aminopyridine and aminonaphthalimide analogues have been studied extensively, showing that the position of the amino group critically influences the fluorescence quantum yield and emission wavelength. rsc.orgnih.gov By modifying the this compound scaffold, for example by replacing the chlorine atom via nucleophilic substitution, a wide variety of fluorescent probes and dyes with tailored properties can be synthesized. mdpi.com

Table 2: Photophysical Properties of Related Amino-Substituted Aromatic Fluorophores

| Compound Class | Substituent Pattern | Emission Wavelength (λₑₘ) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Diethyl aminopyridine-dicarboxylate | 2-Amino-6-phenyl | 480 nm | 0.34 | nih.gov |

| Aminonaphthalimide | 4-Amino | 460 nm (hexane) - 538 nm (methanol) | Varies with solvent | rsc.org |

Precursor for Complex Heterocyclic Scaffolds and Natural Product Analogs

In synthetic organic chemistry, this compound is a valuable intermediate for constructing more elaborate molecular architectures. The chlorine atom at the 5-position is a key reactive site. It can be readily displaced by various nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions. researchgate.netnih.govmdpi.com

This reactivity allows for the straightforward introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries. For instance, chloro-benzonaphthyridines have been used as precursors for potential antimalarial agents by reacting them with different aliphatic and aromatic amines. researchgate.net Similarly, chloro-substituted pyridines and naphthyridines are common starting materials for building fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals. mdpi.comnih.gov The amino group at the 1-position can also be used as a synthetic handle for further transformations, such as acylation or cyclization reactions, to build even more complex scaffolds.

Table 3: Synthetic Transformations of Chloro-Naphthyridines and Related Heterocycles

| Reaction Type | Precursor Example | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 5-Chloro-benzonaphthyridine | Secondary aliphatic amines | 5-Amino-benzonaphthyridine derivatives | researchgate.net |

| Buchwald-Hartwig Amination | 2-Chloro-1,5-naphthyridine | Amines, Pd catalyst, phosphine ligand | 2-Amino-1,5-naphthyridine derivatives | nih.gov |

| Suzuki Cross-Coupling | 4,8-Dibromo-1,5-naphthyridine | Aryl boronic acids, Pd(OAc)₂ | 4,8-Diaryl-1,5-naphthyridines | researchgate.net |

Mechanistic Investigations of Biological Interactions: in Vitro and in Silico Perspectives

Molecular Target Identification and Binding Mechanism Studies

The specific arrangement of nitrogen atoms in the fused pyridine (B92270) rings of the 2,6-naphthyridine (B1209661) core allows for a variety of interactions, including hydrogen bonding and π-stacking, with numerous biological macromolecules. researchgate.net

The naphthyridine framework is a recognized "hinge-binding" motif, enabling potent inhibition of various protein kinases, which are crucial regulators of cellular processes.

c-Met, c-Kit, and VEGFR-2: Derivatives of the closely related 2,7-naphthyridinone scaffold have been developed as potent inhibitors of c-Kit and VEGFR-2. mdpi.com Molecular docking studies of these compounds revealed key binding interactions within the kinase domains. mdpi.com For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives showed significant inhibitory activity. mdpi.com Furthermore, research on 1,5-naphthyridines has identified them as inhibitors of the c-Met kinase. nih.gov

CK2: The benzo[c] researchgate.netgoogle.comnaphthyridine core, which is structurally related to 5-Chloro-2,6-naphthyridin-1-amine, is the basis for Silmitasertib (CX-4945), a potent and selective, orally available inhibitor of protein kinase CK2 that has entered clinical trials. researchgate.net CK2 is a key player in cell growth, proliferation, and survival, and its inhibition is a target for cancer therapy. researchgate.net Silmitasertib acts as an ATP-competitive inhibitor, binding to the small ATP binding site of the CK2α catalytic subunit. researchgate.net

DYRK1A: The 1,5-naphthyridine (B1222797) scaffold has also been utilized to develop inhibitors for DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase implicated in neurodegenerative diseases and cancer. nih.gov

CpFIKK and CpCDPK1 (Parasite Kinases): The naphthyridine scaffold has shown promise in targeting parasitic kinases. In a screen of known kinase inhibitors to identify agents against Cryptosporidium FIKK (CpFIKK), two compounds featuring a 1,5-naphthyridine aminothiazole scaffold demonstrated potent inhibition, with IC50 values of 3 nM and 0.2 nM. nih.gov This highlights the potential of naphthyridine derivatives in treating infections caused by parasites like Cryptosporidium sp. google.comepo.orggoogle.com

| Target Kinase | Naphthyridine Scaffold | Compound Example | Inhibitory Activity (IC50) | Mechanism of Action |

|---|---|---|---|---|

| CK2 | benzo[c] researchgate.netgoogle.comnaphthyridine | Silmitasertib (CX-4945) | Potent, selective inhibition | ATP-competitive inhibitor of CK2α subunit. researchgate.net |

| c-Kit / VEGFR-2 | 2,7-naphthyridinone | 8-amino-substituted derivatives | Nanomolar range | Binding to kinase domain. mdpi.com |

| CpFIKK | 1,5-naphthyridine | Aminothiazole derivative | 0.2 nM - 3 nM | Inhibition of parasite kinase. nih.gov |

| PDE10A | pyrazolo[5,1-a] researchgate.netgoogle.comnaphthyridine | Compound 66 | 40 nM | Inhibition of phosphodiesterase 10A. researchgate.netnih.gov |

Naphthyridine derivatives are known to exhibit anticancer activity through the inhibition of topoisomerase II. google.com These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the DNA-topoisomerase II complex, these compounds can lead to the accumulation of double-strand breaks in DNA, ultimately triggering cell death in cancer cells. This mechanism of action is shared by several established chemotherapeutic agents. The structural similarities between some 1,8-naphthyridine (B1210474) derivatives and fluoroquinolone antibiotics, which target bacterial DNA gyrase (a type II topoisomerase), support this proposed mechanism. google.com

The versatility of the naphthyridine scaffold extends to epigenetic targets. Derivatives of the 1,5-naphthyridine isomer have been developed as inhibitors of bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are key regulators of gene transcription. nih.gov Furthermore, a benzo[c] researchgate.netgoogle.comnaphthyridine derivative serves as the warhead in a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of BET bromodomains through the ubiquitin-proteasome system. This indicates that the scaffold can be effectively used to recruit proteins for targeted degradation. researchgate.net

Research has also explored the interaction of 2,6-naphthyridine derivatives with various receptors and enzymes involved in signaling pathways.

PDE10A: Novel pyrazolo[5,1-a] researchgate.netgoogle.comnaphthyridines have been synthesized and identified as potent inhibitors of phosphodiesterase 10A (PDE10A). researchgate.netnih.gov One particular compound from this series demonstrated an IC50 value of 40 nM. nih.gov PDE10A is highly expressed in the brain and is a target for treating neuropsychiatric disorders.

5-HT4 Receptor: The 2,6-naphthyridine structure has been used as a conformationally constrained scaffold in the design of ligands for the serotonin (B10506) 5-HT4 receptor, which is implicated in cognitive processes and gastrointestinal function. researchgate.net

CB2 Receptor: There are indications that certain naphthyridinone derivatives may interact with the cannabinoid 2 (CB2) receptor, which is involved in immunomodulatory and anticancer activities. mdpi.com

Structure-Activity Relationship (SAR) Analysis in Preclinical Contexts

The biological activity of 2,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core ring system. SAR studies have provided valuable insights for optimizing potency and selectivity. For example, in a series of pyrazolo-fused naphthyridines designed as PDE10A inhibitors, the fusion pattern and substituents on the pyrazole (B372694) and naphthyridine rings were critical for high affinity. nih.gov Similarly, for kinase inhibitors, modifications at various positions of the naphthyridine ring have been shown to modulate potency and selectivity against different kinases. nih.gov The introduction of a chloro group, as in this compound, is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability, often leading to enhanced biological activity.

| Scaffold | Target | Key SAR Findings | Reference |

|---|---|---|---|

| Pyrazolo[5,1-a] researchgate.netgoogle.comnaphthyridine | PDE10A | The tricyclic core and specific substitutions are crucial for high-affinity binding. | researchgate.netnih.gov |

| Aminothiazole-1,5-naphthyridine | CpFIKK | The aminothiazole substituent is key for potent low nanomolar inhibition. | nih.gov |

| 8-amino-2,7-naphthyridinone | c-Kit/VEGFR-2 | Substitutions at the 8-amino position and the 2-phenyl ring significantly impact potency. | mdpi.com |

| Benzo[c] researchgate.netgoogle.comnaphthyridine | CK2 | The carboxylic acid group and the chlorophenylamino moiety are critical for activity. | researchgate.net |

Mechanistic Basis of Observed Biological Activities (e.g., Antifungal, Anti-inflammatory, Antioxidant, Antiviral)

The diverse biological activities reported for the broader class of naphthyridines can be traced back to their interactions with specific molecular targets.

Antifungal Activity: The antifungal action of some naphthyridine derivatives is thought to stem from the inhibition of essential fungal enzymes, such as topoisomerase II, which disrupts DNA replication and leads to fungal cell death. google.com

Anti-inflammatory Activity: The anti-inflammatory effects of certain naphthyridine alkaloids are mediated by the downregulation of pro-inflammatory signaling pathways. researchgate.net For instance, some derivatives have been shown to significantly reduce the secretion of inflammatory cytokines like TNF-α and IL-6 in macrophages. researchgate.netgoogle.com This is often achieved by inhibiting key signaling kinases or transcription factors like NF-κB. researchgate.net

Antioxidant Activity: Some naphthyridine derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which are underlying factors in many diseases.

Antiviral Activity: The antiviral properties of certain naphthyridines, such as the anti-HIV activity of 1-methoxycanthin-6-one (a 1,5-naphthyridine), are linked to their ability to interfere with viral replication processes, potentially through the inhibition of viral enzymes. researchgate.net

Cell-Based Assays for Elucidating Cellular Mechanisms (excluding clinical human trials)

Cell-based assays are fundamental tools for dissecting the cellular and molecular mechanisms of action of bioactive compounds. For naphthyridine derivatives, these assays are crucial in determining their potential as therapeutic agents by revealing their effects on cell viability, proliferation, and specific signaling pathways.

Cytotoxicity and Antiproliferative Assays:

A primary step in evaluating the biological activity of naphthyridine compounds is to assess their cytotoxicity against various cell lines. This is often performed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measure mitochondrial metabolic activity as an indicator of cell viability.

For instance, various naturally derived naphthyridine alkaloids have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Studies on aaptamine (B1664758) and its derivatives, such as demethyl(oxy)aaptamine and isoaaptamine, have revealed their cytotoxic potential in breast cancer cell lines including T-47D, MCF-7, and MDA-MB-231. nih.gov Isoaaptamine, in particular, was found to induce apoptotic cell death in cancer cells by inhibiting the X-linked inhibitor of apoptosis protein (XIAP) and activating caspases 3 and 7. nih.gov

Anti-inflammatory Assays:

The anti-inflammatory properties of naphthyridine derivatives are often investigated using cell-based models of inflammation. A common model involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the compounds is then measured by their ability to suppress the production of pro-inflammatory mediators.

Alkaloids isolated from Sophora alopecuroides and Sophora tonkinensis, which contain the 1,6-naphthyridine (B1220473) core, have been shown to possess anti-inflammatory properties. nih.gov These compounds significantly reduced the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. nih.gov

Antimicrobial Assays:

The antimicrobial potential of naphthyridine derivatives is evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. For example, certain N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives have been screened for their in vitro activity against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. nih.gov

Table 1: Examples of Cell-Based Assays Performed on Naphthyridine Derivatives

| Assay Type | Cell Line(s) | Measured Parameters | Example Naphthyridine Class | Reference |

| Cytotoxicity | T-47D, MCF-7, MDA-MB-231 | IC₅₀ values, Apoptosis markers (XIAP, Caspase 3/7) | Aaptamine derivatives | nih.gov |

| Anti-inflammatory | RAW 264.7 | TNF-α, IL-6 levels | Sophora alkaloids | nih.gov |

| Antimicrobial | S. aureus, E. coli, A. niger, C. albicans | Minimum Inhibitory Concentration (MIC) | Thiazolylamino-naphthyridines | nih.gov |

Note: The data presented in this table is for related naphthyridine compounds and not for this compound, for which specific data is not available.

Computational Biology and Molecular Docking Studies of Ligand-Biomolecule Interactions

Computational approaches, including molecular docking, are invaluable for predicting and analyzing the binding of small molecules like naphthyridines to their biological targets at a molecular level. These in silico methods can guide the synthesis of more potent and selective analogues and help to interpret the results of biological assays.

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This information is crucial for understanding the structure-activity relationship (SAR) of a series of compounds. For a compound like This compound , docking studies could be employed to predict its binding affinity and mode of interaction with various enzymes or receptors that are known targets of other naphthyridine derivatives, such as DNA gyrase, topoisomerases, or various kinases.

While specific molecular docking studies for This compound are not reported in the available literature, the general methodology would involve:

Target Selection: Identifying a relevant protein target based on the biological activities observed for structurally similar compounds.

Model Preparation: Obtaining the 3D structure of the target protein (from sources like the Protein Data Bank) and preparing it for docking by adding hydrogens, assigning charges, and defining the binding site.

Ligand Preparation: Generating the 3D structure of This compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to dock the ligand into the active site of the protein.

Analysis of Results: Evaluating the predicted binding poses based on scoring functions and visual inspection of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Pharmacophore Modeling and Virtual Screening:

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on a set of active naphthyridine compounds, a pharmacophore model can be generated and used to screen large chemical databases for novel compounds with the potential for similar activity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By correlating physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) with observed activity, QSAR models can be developed to predict the activity of untested compounds, including new derivatives of the 2,6-naphthyridine scaffold.

Although detailed computational studies for This compound are not currently available, the application of these in silico techniques to the broader family of naphthyridines has been instrumental in the discovery and optimization of new drug candidates.

Emerging Research Directions and Future Outlook for 5 Chloro 2,6 Naphthyridin 1 Amine Chemistry

Application of Green Chemistry Principles in Synthesis

The synthesis of naphthyridine derivatives is increasingly being guided by the principles of green chemistry to enhance sustainability. unibo.it Researchers are exploring eco-friendly methods, such as microwave-assisted synthesis, to produce 2,6-naphthyridines and their derivatives. derpharmachemica.com This approach offers several advantages, including shorter reaction times, higher yields, and increased purity of the final products under environmentally benign conditions. derpharmachemica.com

| Green Chemistry Approach | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, high purity | Synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile derpharmachemica.com |

| "On-Water" Reaction | Use of a green solvent, short reaction time, reduced waste | Synthesis of benzo[c]pyrazolo derpharmachemica.comunc.edunaphthyridine derivatives nih.gov |

| Bio-based Solvents | Replacement of toxic solvents, increased molar efficiency | Synthesis of amides from acid chlorides and primary amines using Cyrene™ rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the naphthyridine scaffold is crucial for tuning its biological and physical properties. Research is ongoing to discover novel catalytic systems that can achieve this with high efficiency and selectivity. For instance, lithium chloride has been demonstrated as an effective catalyst for the Friedlander synthesis of 1,8-naphthyridines under microwave irradiation, showcasing a solvent-free and efficient method. iau.ir

Furthermore, transition metal-free carbon-carbon and carbon-nitrogen bond formation is a significant area of interest, as it aligns with green chemistry principles by avoiding potentially toxic and expensive metal catalysts. nih.gov The development of catalytic systems that enable direct and selective functionalization of the naphthyridine core will be instrumental in creating a diverse library of derivatives for various applications.

Advanced Material Science Applications Beyond Current Scope

While much of the focus on naphthyridine derivatives has been in the realm of pharmaceuticals, their unique electronic and structural properties make them promising candidates for advanced materials. derpharmachemica.com The fused heterocyclic ring system of 5-Chloro-2,6-naphthyridin-1-amine provides a rigid scaffold that can be tailored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to functionalize the naphthyridine core allows for the tuning of photophysical properties, which is essential for these applications. The electron-accepting nature of some naphthyridine-based structures has been explored in the context of creating novel building blocks for organic materials. nih.gov

Deeper Elucidation of Mechanistic Pathways for Biological Activity

Naphthyridine derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. benthamdirect.comnih.govresearchgate.net A key area of future research is the detailed elucidation of the molecular mechanisms underlying these activities. For example, some naphthyridine derivatives have been identified as DNA gyrase inhibitors, which is a validated target for antibacterial agents. acs.org Other derivatives have shown pro-apoptotic potential in cancer cells. nih.gov

Understanding the precise interactions between this compound and its biological targets at a molecular level is crucial for rational drug design. Techniques such as X-ray crystallography and computational modeling can provide insights into the binding modes and structure-activity relationships (SAR). rsc.org For instance, molecular docking studies have been used to investigate the binding of 1,8-naphthyridine (B1210474) derivatives to the active site of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. rsc.org A deeper understanding of these mechanistic pathways will enable the design of more potent and selective therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to predict biological activity, toxicity, and physicochemical properties. nih.gov | Accelerates identification of promising drug candidates and reduces late-stage failures. nih.gov |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Expands the chemical space of potential therapeutics beyond existing libraries. |

| Synthesis Planning | AI tools predict optimal synthetic routes for target molecules. | Improves the efficiency and success rate of chemical synthesis. |

| Structure-Activity Relationship (SAR) Analysis | ML algorithms identify key structural features responsible for biological activity. patsnap.com | Guides the rational design of more potent and selective compounds. |

Q & A

Basic: What synthetic methodologies are commonly employed for introducing amine groups at the 1-position of 2,6-naphthyridine scaffolds?

Answer: